2-{[2-(pentylsulfanyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid
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Overview
Description
2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a pentylsulfanyl group attached to a benzodiazole ring, which is further connected to a benzoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzodiazole coreThe final step involves the acylation of the benzodiazole derivative with benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(PENTYLSULFANYL)-1H-1,3-BENZOXAZOLE
- 2-(PENTYLSULFANYL)-1H-1,3-BENZIMIDAZOLE
- 2-(PENTYLSULFANYL)-1H-1,3-BENZOTHIAZOLE
Uniqueness
2-[2-(PENTYLSULFANYL)-1H-1,3-BENZODIAZOLE-1-CARBONYL]BENZOIC ACID is unique due to the presence of both the benzodiazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds .
Properties
Molecular Formula |
C20H20N2O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2-pentylsulfanylbenzimidazole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H20N2O3S/c1-2-3-8-13-26-20-21-16-11-6-7-12-17(16)22(20)18(23)14-9-4-5-10-15(14)19(24)25/h4-7,9-12H,2-3,8,13H2,1H3,(H,24,25) |
InChI Key |
UFRCNEUWFIMYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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